ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the class of pyran derivatives. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis. The presence of multiple functional groups, such as amino, cyano, and ester, makes it a versatile molecule for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR). One common method is the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the reaction of 4-fluorobenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine can yield the desired product under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and optimized catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be performed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The presence of the cyano and ester groups allows it to form strong interactions with biological macromolecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate: Lacks the fluorine atom, which may affect its pharmacological properties.
Ethyl 6-amino-5-cyano-2-methyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate: Has a methyl group instead of an ethyl group, which may influence its reactivity and biological activity.
The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-5-7-11(18)8-6-10/h5-8,14H,3-4,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCOWGYBECTHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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